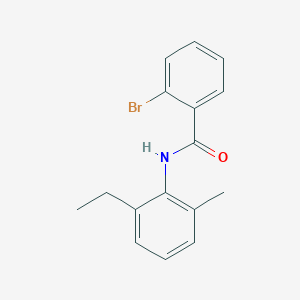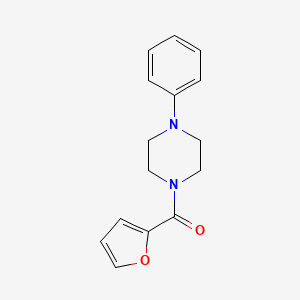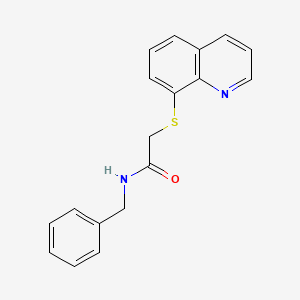![molecular formula C15H22N2O5S B5521956 1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including acetylation, substitution, and protection-deprotection strategies. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride demonstrates a typical approach, starting from ferulic acid acetylation and subsequent reactions with piperazine to yield monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H NMR, and MS. Studies on benzenesulfonamide compounds containing piperazine heterocycles revealed their pharmacological potential, with crystal structure determined by X-ray single crystal diffraction, providing insights into the conformational preferences and intermolecular interactions of such compounds (Jun-Li Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to various bioactive molecules. For instance, the development of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the chemical versatility of piperazine derivatives and their potential therapeutic applications (D. Romero et al., 1994).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, crystal form, and stability, are crucial for their potential application. The synthesis and crystal structure of specific compounds provide valuable data for understanding these aspects, which are essential for drug formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and stability under various conditions, are fundamental for the application of piperazine derivatives in medicinal chemistry and material science. Research on the synthesis and evaluation of piperazine derivatives for binding to neurotransmitter transporters exemplifies the importance of understanding these chemical properties for the development of therapeutic agents (L. Hsin et al., 2008).
Applications De Recherche Scientifique
Synthesis and Bioactivity
A study by Romero et al. (1994) discussed the synthesis and evaluation of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral research (Romero et al., 1994). Similarly, Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, indicating the utility of sulfonated piperazine derivatives in analytical chemistry (Wu et al., 1997).
Chemical Modifications and Applications
Van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, demonstrating a route to mixed-side-chain macrocyclic chelates, which are significant in the development of contrast agents for medical imaging (Van Westrenen & Sherry, 1992). This process showcases the versatility of piperazine derivatives in creating complex molecular structures for biomedical applications.
Antagonistic Properties
Research by Borrmann et al. (2009) on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, highlighting the potential of piperazine derivatives in the design of receptor-specific drugs (Borrmann et al., 2009).
Analytical and Radioligand Applications
Plenevaux et al. (2000) discussed [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, illustrating the use of piperazine derivatives in neuroimaging to study neurotransmission (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-23(19,20)17-10-8-16(9-11-17)15(18)12-22-14-6-4-13(21-2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRRQCEGRYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)



![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)
